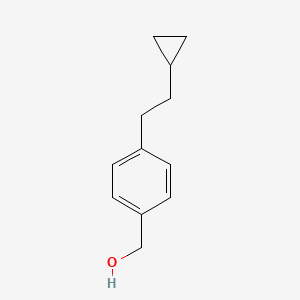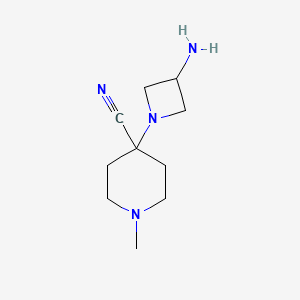![molecular formula C25H23CaFNO4+ B14885339 Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoate chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) involves multiple steps, starting with the preparation of the benzo[k]phenanthridin core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the fluorine atom via electrophilic fluorination. The cyclopropyl group is then added through a cyclopropanation reaction. The final step involves the esterification of the dihydroxypentanoate chain with the benzo[k]phenanthridin core under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorinated or non-fluorinated analogs.
Applications De Recherche Scientifique
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying protein-ligand interactions and enzyme kinetics.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated benzo[k]phenanthridin moiety is known to bind to specific sites on proteins, altering their activity and leading to downstream effects on cellular pathways. The cyclopropyl group and dihydroxypentanoate chain further modulate these interactions, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure and are known for their pharmacological properties.
Tert-butyl derivatives: These compounds exhibit unique reactivity patterns due to the presence of the bulky tert-butyl group.
Uniqueness
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) stands out due to its combination of a fluorinated benzo[k]phenanthridin core, a cyclopropyl group, and a dihydroxypentanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H23CaFNO4+ |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
calcium;(3R,5S)-5-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13;/h1-4,7-9,13,15,19,22,28-29H,5-6,10-12H2,(H,30,31);/q;+2/p-1/t15-,19+,22+;/m1./s1 |
Clé InChI |
OPTZYMORHYQBDW-UBZHOZOYSA-M |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C4=C2C[C@@H](C5=C4C=CC(=C5)F)[C@H](C[C@H](CC(=O)[O-])O)O.[Ca+2] |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C4=C2CC(C5=C4C=CC(=C5)F)C(CC(CC(=O)[O-])O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


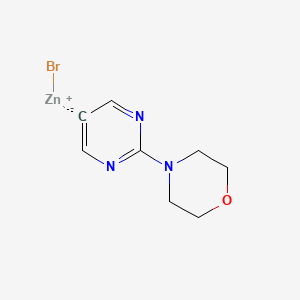
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
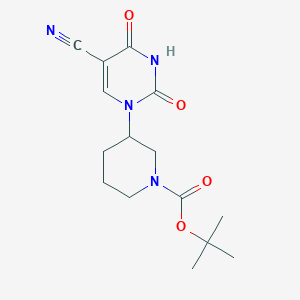
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)


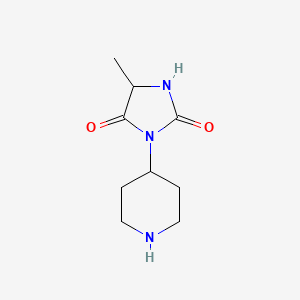

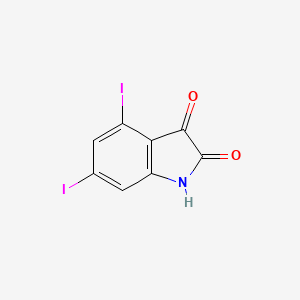
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
